molecular formula C10H13N5O3 B7792050 Deoxyadenosine

Deoxyadenosine

Numéro de catalogue: B7792050
Poids moléculaire: 251.24 g/mol
Clé InChI: OLXZPDWKRNYJJZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Deoxyadenosine (dA or dAdo) is a fundamental deoxyribonucleoside and a critical building block of DNA, where it pairs with deoxythymidine (T) in double-stranded DNA . Its primary role in the transmission of genetic information makes it an essential reagent in molecular biology for applications such as DNA structure and protein-DNA interaction studies . Researchers utilize synthetic oligodeoxynucleotides incorporating this compound and its analogues to probe specific interactions with enzymes like restriction endonucleases and methylases . Beyond its structural role, this compound serves as a key precursor for nucleoside analogues with significant therapeutic value. Compounds like 2-chlorothis compound (cladribine) and clofarabine are this compound analogues resistant to deamination, and are widely used in the treatment of hematological malignancies such as hairy cell leukemia and acute lymphoblastic leukemia (ALL) . Their mechanisms of action include incorporation into DNA, inhibition of DNA synthesis and repair, and induction of apoptosis . Furthermore, novel synthetic derivatives of this compound, such as 8-substituted benzylamino compounds, are being investigated for their potential as radiosensitizers to enhance the efficacy of cancer radiotherapy . This compound is also a critical component in metabolic studies and the development of novel anti-cancer treatments, such as NUC-7738, a ProTide transformation of 3’-deoxyadenosine that disrupts energy metabolism and induces apoptosis in cancer cells . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Propriétés

IUPAC Name

5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLXZPDWKRNYJJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20862485
Record name 9-(2-Deoxypentofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20862485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958-09-8, 13276-53-4, 3413-66-9
Record name deoxyadenosine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143510
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name deoxyadenosine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141848
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC100793
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100793
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name .alpha.-Deoxyadenosine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91774
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name deoxyadenosine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83258
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Analyse Des Réactions Chimiques

Phosphorylation and Biochemical Toxicity

Deoxyadenosine exerts lymphotoxic effects via phosphorylation to dATP, which inhibits ribonucleotide reductase (RNR) and disrupts DNA synthesis. In ADA-deficient lymphocytes, accumulation of dATP triggers:

  • DNA strand breaks within 4 hours of exposure

  • NAD depletion (50% reduction by 8 hours) via poly(ADP-ribose) synthetase activation

  • ATP pool collapse (24 hours) culminating in cell death

Nicotinamide (5 mM) prevents NAD depletion and mitigates toxicity without altering dATP levels, implicating ADP-ribosylation in cytotoxicity .

Interaction with cis-2-Butene-1,4-dial

Computational studies (PCM/M05-2X/6-311+G(d)) reveal a multi-step reaction pathway :

  • Adduct Formation : Four diastereomeric adducts (ΔG‡ = 18–20 kcal/mol) form via Michael addition.

  • Acid-Catalyzed Dehydration : Adducts convert to a stable secondary product (ΔG = −5.3 kcal/mol).

Reaction StepEnergy Barrier (kcal/mol)Product Stability (ΔG, kcal/mol)
Primary adducts18–20−3.2 to −4.1
Secondary dehydration23.4−5.3

UV/Vis (λ<sub>max</sub> = 265 nm) and <sup>1</sup>H NMR (δ 8.3–8.5 ppm for H8) spectra align with experimental observations .

Alkylation and DNA-Protein Cross-Linking

N3-Methyl-2′-deoxyadenosine (MdA) undergoes:

  • Depurination : Rate constants (k<sub>Hyd</sub>) range from 0.03–0.06 h<sup>−1</sup> depending on DNA position .

  • Cross-Linking : Forms DPCs with histone H4 via Schiff base intermediates .

MdA PositionDPC Yield (5.5 h)DPC Yield (48 h)
583.2%17.8%
593.7%22.2%
2344.8%19.5%
2354.4%17.2%

DPC formation is reversible but suppressed by MdA’s rapid depurination compared to MdG .

Photochemical Reactions and DNA Cleavage

3-Nitro-3-deaza-2′-deoxyadenosine (d(3-NiA)) induces sequence-specific DNA cleavage under UV light (λ > 320 nm) . Key findings:

  • Incorporation : Synthesized via phosphoramidite chemistry into 40-mer oligonucleotides.

  • Base Pairing : Prefers dAMP incorporation opposite d(3-NiA) during Klenow fragment exonuclease-free replication .

Metabolic Pathways

This compound participates in enzymatic reactions:

Structural Effects of Chemical Modifications

Thermal denaturation studies of dodecamers (d(CGCXAATTYGCG)<sub>2</sub>) show:

  • Imidazole Analog (1) : Reduces duplex stability (ΔT<sub>m</sub> = −8°C vs. natural A·T) .

  • Deoxyinosine (I) : Stabilizes I·C pairs (ΔT<sub>m</sub> = +2°C vs. I·T) .

Base PairT<sub>m</sub> (°C)ΔG° (kcal/mol)
A·T54.0−18.2
I·C56.2−19.8
I·T49.5−16.1

Applications De Recherche Scientifique

Deoxyadenosine is a fascinating nucleoside with significant biomedical and research applications. Here's a comprehensive overview of its key applications:

Biological and Therapeutic Applications

Cellular Toxicity and Immunological Research
this compound plays a critical role in understanding cellular mechanisms, particularly in lymphocyte research. Studies have revealed its profound impact on cellular processes:

  • Causes lymphotoxicity in specific cellular conditions
  • Induces DNA strand breaks as early as 4 hours after exposure
  • Triggers sequential metabolic changes in non-dividing human peripheral blood lymphocytes

Metabolic Mechanism Insights
The compound demonstrates complex metabolic interactions:

  • Leads to significant intracellular changes:
    • Decreases RNA synthesis
    • Reduces intracellular NAD levels within 8 hours
    • Depletes ATP pools within 24 hours
    • Ultimately results in cell death by 48 hours

Pharmacological Potential

Immunodeficiency and Cellular Dynamics
this compound has been implicated in critical medical research:

  • Identified as a toxic metabolite causing profound lymphopenia in immunodeficient patients
  • Used in studying genetic deficiencies of adenosine deaminase (ADA)
  • Provides insights into cellular vulnerability and metabolic disruption

Research Methodological Applications

Nucleic Acid Studies
Researchers have explored this compound's potential in advanced scientific investigations:

  • Serves as a model for studying nucleic acid dynamics
  • Helps understand metabolic pathway interruptions
  • Provides a framework for investigating cellular response mechanisms

Protective and Intervention Strategies

Cellular Protection Mechanisms
Interesting research has demonstrated potential protective approaches:

  • Nicotinamide treatment can prevent NAD depletion
  • Renders lymphocytes resistant to this compound toxicity
  • Inhibits poly(ADP-ribose) synthetase, mitigating cellular damage

Molecular Interaction Characteristics

Biochemical Interactions
Key molecular interaction properties include:

  • Requires phosphorylation for lymphotoxic effects
  • Inhibited by deoxycytidine
  • Demonstrates complex interaction with cellular metabolic pathways

Emerging Research Directions

Future Investigative Potential
While current research provides substantial insights, several promising avenues remain:

  • Further exploration of cellular protection mechanisms
  • Advanced studies on metabolic pathway interruptions
  • Comprehensive investigations of immunological responses

Limitations and Considerations
Researchers must approach this compound studies with careful methodological precision, acknowledging:

  • Complex metabolic interactions
  • Potential variability in cellular responses
  • Need for controlled experimental conditions

Comparaison Avec Des Composés Similaires

Table 1: Structural and Biochemical Properties of Deoxynucleosides

Compound Base Sugar Conformation Key Metabolic Role Toxicity Mechanism
Deoxyadenosine (dA) Adenine C2′-endo DNA synthesis, dATP accumulation Inhibits RNR, induces dATP pools
Deoxyguanosine (dG) Guanine C3′-endo DNA synthesis, dGTP accumulation dGTP-mediated RNR inhibition
Deoxycytidine (dC) Cytosine C2′-endo DNA synthesis, dCTP precursor Low toxicity, salvage pathway
Thymidine (dT) Thymine C2′-endo DNA synthesis, dTTP precursor dTTP imbalance disrupts replication
  • Deoxyguanosine (dG): Like dA, dG is phosphorylated to dGTP, which inhibits RNR. However, dGTP accumulation is less toxic than dATP in T-cells, as dG primarily induces S-phase arrest in B-cells .
  • Deoxycytidine (dC): Lacks significant toxicity due to efficient salvage pathways. It rescues dA-induced toxicity by competing for phosphorylation .
  • Its toxicity is linked to replication errors rather than cell cycle arrest .

Comparison with Therapeutic Analogs

Cladribine (2-Chloro-2′-deoxyadenosine)

  • Structural Difference: A chlorine atom replaces the hydroxyl group at the 2′ position of the sugar moiety .
  • Mechanism: Resistant to ADA, leading to prolonged intracellular accumulation. It inhibits bacterial purine nucleoside phosphorylase (PNP) with a Ki of 4.5 µM, 10-fold more potent than dA .
  • Therapeutic Use: Treats chronic lymphoid malignancies by inducing apoptosis in both dividing and quiescent lymphocytes, unlike dA, which primarily targets replicating cells .

2′-Deoxycoformycin (Pentostatin)

  • Role: An ADA inhibitor that synergizes with dA to amplify dATP accumulation. Used in hairy cell leukemia and T-cell lymphoma .

Degradation Pathways and Stability

This compound exhibits slower spontaneous hydrolysis (t1/2 ≈ 6000 years at 37°C) compared to deoxycytidine (t1/2 ≈ 40 years) due to the stability of the N-glycosidic bond in adenine. In contrast, deoxyguanosine undergoes rapid deamination and glycosidic cleavage (t1/2 ≈ 4 years) .

Clinical and Biochemical Implications

Table 2: Toxicity Profiles in Lymphoid Cells

Compound Target Cells dNTP Accumulation Cell Cycle Effect Clinical Application
This compound T-lymphoblasts dATP ↑ 10-fold G1-phase arrest ADA-deficient SCID, T-ALL
Cladribine B/T lymphocytes dATP, dCTP ↑ Apoptosis CLL, Hairy cell leukemia
Deoxyguanosine B-cells dGTP ↑ S-phase arrest Rare in therapy
  • Mechanistic Contrast: dA’s G1-phase arrest in T-cells is reversed by deoxycytidine, highlighting its dependence on nucleotide pool imbalances . Cladribine, however, causes irreversible DNA damage via incorporation into DNA .

Activité Biologique

Deoxyadenosine (dAdo) is a nucleoside that plays a significant role in various biological processes, including cellular metabolism, immune response, and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

This compound is a component of DNA and serves as a precursor for the synthesis of adenosine triphosphate (ATP). It is also involved in several biochemical pathways and exhibits various biological activities, including cytotoxic effects against cancer cells and modulation of immune responses.

  • Cytotoxicity in Cancer Cells :
    • This compound exhibits cytotoxic effects primarily through the accumulation of its metabolites, which can lead to immunodeficiency in individuals lacking adenosine deaminase (ADA). In such cases, dAdo can inhibit cell proliferation by interfering with nucleotide metabolism .
    • In leukemia cells expressing terminal deoxynucleotidyl transferase, dAdo has shown specific cytotoxic activity when protected from ADA-induced deamination .
  • Antifungal and Antiparasitic Activity :
    • Research indicates that 3'-deoxyadenosine (cordycepin), a derivative of dAdo, possesses antifungal properties against Candida species and antiparasitic effects against Plasmodium species. The efficacy of cordycepin is enhanced when it is protected from deamination by ADA inhibitors .
  • Neuroprotective Effects :
    • This compound has demonstrated neuroprotective properties in models of ischemic stroke by reducing neuronal damage and infarction size . This suggests its potential utility in treating neurodegenerative disorders.
  • Antidepressant Properties :
    • Recent studies have identified 3'-deoxyadenosine as a rapid antidepressant with mechanisms involving the regulation of glutamate receptors. Its effects were observed to be faster than traditional antidepressants like imipramine .

Case Study 1: Antifungal Activity

In a murine model of invasive candidiasis, 3'-deoxyadenosine was tested for its antifungal efficacy. Results indicated that when ADA was inhibited, the compound retained its potent antifungal activity against both fluconazole-susceptible and -resistant strains of Candida .

Case Study 2: Immunodeficiency in ADA-Deficient Patients

A study explored the accumulation of dAdo in children lacking ADA. The findings revealed that this accumulation could lead to severe immunodeficiency due to impaired lymphocyte proliferation. Mutant cell lines resistant to dAdo's effects showed increased ribonucleotide reductase activity, highlighting potential genetic mechanisms underlying dAdo toxicity .

Table 1: Biological Activities of this compound Derivatives

Activity TypeCompoundMechanismReference
CytotoxicityThis compoundInhibits proliferation via nucleotide metabolism
AntifungalCordycepinEffective against Candida when ADA inhibited
NeuroprotectionThis compoundReduces neuronal damage in ischemia
Antidepressant3'-DeoxyadenosineEnhances glutamate receptor activity

Q & A

Q. What experimental precautions are critical when handling deoxyadenosine in laboratory settings?

this compound requires strict safety protocols due to potential skin and respiratory irritation. Researchers must use nitrile gloves (inspected for integrity) and chemical-resistant suits to avoid direct contact. Ventilation systems should maintain airflow rates ≥10 air changes per hour to prevent inhalation risks. Contaminated gloves must be disposed of as hazardous waste under OSHA guidelines .

Q. How is this compound synthesized and purified for use in DNA replication studies?

this compound is typically synthesized via enzymatic phosphorylation of adenine using thymidine kinase, followed by chromatographic purification (e.g., reverse-phase HPLC with a C18 column). Purity (>98%) is verified via UV-Vis spectroscopy (λ = 260 nm) and mass spectrometry. Contaminants like residual solvents (e.g., acetonitrile) must be <0.1% to avoid interference in polymerase chain reactions .

Q. What analytical methods are standard for quantifying this compound in biological samples?

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard. For example, a mobile phase of 10 mM ammonium acetate (pH 6.8) and acetonitrile (95:5 v/v) achieves baseline separation. Calibration curves using deuterated dA (dA-d4) as an internal standard ensure accuracy in plasma or tissue homogenates .

Advanced Research Questions

Q. How do kinetic isotope effects (KIEs) elucidate the hydrolysis mechanism of this compound monophosphate (dAMP)?

KIEs reveal a stepwise (SN1) hydrolysis mechanism in acidic conditions (0.1 M HCl). Experimental 13C and 15N KIEs (1.02–1.08) confirm oxacarbenium ion formation as the rate-limiting step. Computational modeling (DFT/B3LYP) aligns with observed α-deuterium KIEs (1.15), supporting partial positive charge development at the anomeric carbon .

Q. What structural insights does X-ray crystallography provide for anomeric forms of this compound (e.g., α-D-2′-deoxyadenosine)?

Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) resolves α-D-2′-deoxyadenosine as an irradiation byproduct in non-oxidative DNA damage. The structure (space group P212121) shows a 70° glycosidic torsion angle (χ), contrasting the canonical β-form (χ = −157°). Hirshfeld surface analysis indicates C–H···O/N interactions stabilize the anomeric configuration .

Q. How does isotopic labeling (e.g., 35S or 32P) improve resolution in DNA sequencing or lesion detection?

Incorporating 35S-thio-dATP in dideoxy sequencing sharpens autoradiograph bands by reducing β-particle scatter, enabling reads >500 bp. For oxidative lesions (e.g., 8,5′-cyclo-dA), 32P-postlabeling with T4 polynucleotide kinase achieves detection limits of 0.1 lesions/106 nucleotides. Specific activity calculations (e.g., 3000 Ci/mmol [γ-32P]ATP) are critical for quantifying adducts in genomic DNA .

Q. What methodological challenges arise when analyzing contradictory data on this compound’s role in enzymatic inhibition (e.g., adenosine deaminase)?

Discrepancies in IC50 values (e.g., 2 μM vs. 10 μM) often stem from assay conditions. For adenosine deaminase, pre-incubation time (5–30 min) and substrate concentration (Km = 50 μM) significantly affect inhibition kinetics. Researchers must standardize buffer pH (7.4–8.0) and validate competitive vs. non-competitive mechanisms via Lineweaver-Burk plots .

Data Contradictions and Resolution Strategies

  • Conflict: Variability in reported melting points (mp) of this compound (190–195°C vs. 198–202°C).
    Resolution: Differences arise from polymorphic forms. Use differential scanning calorimetry (DSC) at 10°C/min to distinguish α (mp 192°C) and β (mp 200°C) crystalline phases. Purity >99% is confirmed via elemental analysis (C: 44.3%, H: 4.8%, N: 25.9%) .

Methodological Best Practices

  • For crystallography: Optimize crystal growth via vapor diffusion with 30% PEG 4000 and 0.1 M HEPES (pH 7.5).
  • For enzymatic assays: Include 1 mM MgCl2 to stabilize dATP-binding enzymes and prevent non-specific hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Deoxyadenosine
Reactant of Route 2
Deoxyadenosine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.